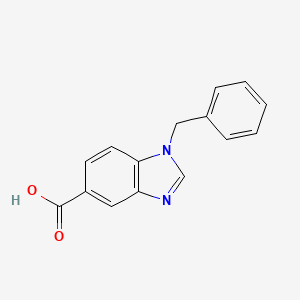

4-(Pyridin-2-yl)-2,3-dihydro-1,3-thiazol-2-one

Vue d'ensemble

Description

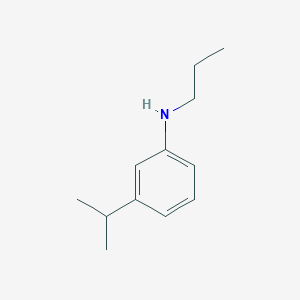

“4-(Pyridin-2-yl)-2,3-dihydro-1,3-thiazol-2-one” is a complex organic compound that contains a pyridine and a thiazole ring. Pyridine is a basic heterocyclic organic compound with the chemical formula C5H5N. It is structurally related to benzene, with one methine group (=CH−) replaced by a nitrogen atom . Thiazole is a heterocyclic compound that contains both sulfur and nitrogen; the term ‘thiazole’ also refers to a large family of derivatives .

Molecular Structure Analysis

The molecular structure of “this compound” would be characterized by the presence of a pyridine ring and a thiazole ring. These rings are likely connected by a single bond or a small functional group .

Chemical Reactions Analysis

The reactivity of this compound would be influenced by the presence of the pyridine and thiazole rings. Pyridine is a basic compound and can participate in various reactions involving its nitrogen atom. Thiazole is a more reactive moiety due to the presence of both sulfur and nitrogen .

Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” would be influenced by the presence of the pyridine and thiazole rings. For example, the compound is likely to be polar due to the electronegative nitrogen and sulfur atoms, and may have a relatively high melting point due to the presence of the aromatic rings .

Applications De Recherche Scientifique

Antimicrobial and Antitumor Applications

Research has demonstrated the synthesis of pyridine thiazole derivatives and their complexes with metals like Zinc (Zn), revealing significant antimicrobial and antitumor activities. These complexes have shown to be more effective than the free ligands, indicating potential for the development of new bioactive materials with novel properties. For instance, Zou Xun-Zhong et al. (2020) synthesized two Zinc(II) complexes with pyridine thiazole derivatives, which were characterized and tested for their in vitro antimicrobial and antitumor activities, showing absolute specificity for certain bacteria or cancer cell lines Zou Xun-Zhong et al., 2020.

Chemical Structure and Properties

The compound and its related structures have been subject to quantum chemical analysis to explore their dynamic tautomerism and divalent N(I) character. Bhatia, Malkhede, and Bharatam (2013) investigated N-(Pyridin-2-yl)thiazol-2-amine, revealing competitive isomeric structures and the influence of tautomeric hydrogen within the molecule, providing insights into electron distribution and tautomeric preferences Bhatia, Malkhede, & Bharatam, 2013.

Mécanisme D'action

Orientations Futures

Analyse Biochimique

Biochemical Properties

4-(Pyridin-2-yl)-2,3-dihydro-1,3-thiazol-2-one plays a significant role in biochemical reactions, particularly in enzyme inhibition and protein interactions. It has been observed to interact with enzymes such as collagen prolyl-4-hydroxylase, which is crucial for collagen synthesis . The compound’s interaction with this enzyme inhibits its activity, leading to potential applications in controlling fibrosis and other collagen-related disorders. Additionally, this compound can bind to various proteins, altering their conformation and function, which can be leveraged in drug design and therapeutic interventions.

Cellular Effects

The effects of this compound on cellular processes are profound. It influences cell signaling pathways by modulating the activity of key signaling proteins. For instance, it has been shown to affect the MAPK/ERK pathway, which is involved in cell proliferation and differentiation. This modulation can lead to changes in gene expression, impacting cellular metabolism and function. In cancer cells, this compound has demonstrated the ability to induce apoptosis and inhibit cell migration, making it a potential candidate for anticancer therapies .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux. The compound can influence the levels of metabolites by modulating enzyme activity, leading to changes in metabolic homeostasis. For example, its interaction with collagen prolyl-4-hydroxylase affects collagen synthesis, which in turn impacts the overall metabolic state of the cell .

Propriétés

IUPAC Name |

4-pyridin-2-yl-3H-1,3-thiazol-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6N2OS/c11-8-10-7(5-12-8)6-3-1-2-4-9-6/h1-5H,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BTIRGDFIZZGHDN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)C2=CSC(=O)N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[3-Fluoro-4-(2-methoxyethoxy)phenyl]methanamine](/img/structure/B1438571.png)

![[3-Fluoro-4-(2-fluorophenoxy)phenyl]methanamine](/img/structure/B1438572.png)

![{3-Fluoro-4-[4-(pyrimidin-2-yl)piperazin-1-yl]phenyl}methanol](/img/structure/B1438575.png)

![tert-butyl 7'-methoxy-5'H-spiro[piperidine-4,4'-pyrrolo[1,2-a]quinoxaline]-1-carboxylate](/img/structure/B1438576.png)

![2-(4-Bromophenyl)imidazo[1,2-a]pyridine-8-carbohydrazide](/img/structure/B1438578.png)

![1-(2-aminoethyl)-5-(2-fluorobenzyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B1438579.png)

![4-[(4-Iodophenyl)amino]butanoic acid](/img/structure/B1438580.png)

![N-[2-(4-fluorophenyl)ethyl]-4,5-dihydro-1,3-thiazol-2-amine](/img/structure/B1438583.png)

![2-[(3-Phenylpropyl)sulfonyl]benzoic acid](/img/structure/B1438587.png)

![2-{Methyl[(3-nitrophenyl)carbamoyl]amino}acetic acid](/img/structure/B1438590.png)